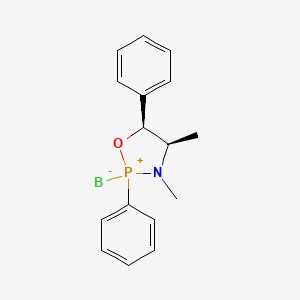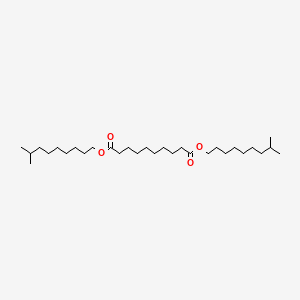
Diisodecyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisodecyl sebacate is a clear, colorless, organic liquid at ambient temperatures. It is an ester derived from sebacic acid and isodecyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its low-temperature performance and low volatility, making it suitable for applications in wire and cable insulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisodecyl sebacate is synthesized through the esterification of sebacic acid with isodecyl alcohol. The reaction typically involves heating sebacic acid with isodecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous distillation units helps in the efficient separation and purification of the product. The final product is subjected to quality control tests to ensure it meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Diisodecyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.
Common Reagents and Conditions:
Esterification: Sebacic acid and isodecyl alcohol in the presence of an acid catalyst.
Hydrolysis: this compound can be hydrolyzed back to sebacic acid and isodecyl alcohol in the presence of a strong acid or base.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sebacic acid and isodecyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Diisodecyl sebacate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of certain biological assays and experiments where flexibility and low volatility are required.
Medicine: Utilized in the development of medical devices and drug delivery systems due to its biocompatibility.
Industry: Widely used in the manufacturing of wire and cable insulation, lubricants, and coatings.
Mecanismo De Acción
Diisodecyl sebacate functions primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and workability of the material. This mechanism involves the physical interaction of this compound molecules with the polymer chains, leading to a decrease in the glass transition temperature and an increase in the elongation at break of the polymer.
Comparación Con Compuestos Similares
Dioctyl sebacate: Another ester of sebacic acid, but with octyl alcohol instead of isodecyl alcohol.
Diisodecyl adipate: An ester of adipic acid and isodecyl alcohol, used for similar applications but with different performance characteristics.
Dioctyl adipate: An ester of adipic acid and octyl alcohol, known for its excellent low-temperature properties.
Uniqueness: Diisodecyl sebacate is unique due to its combination of low volatility and excellent low-temperature performance. This makes it particularly suitable for applications where both properties are critical, such as in wire and cable insulation. Its ability to maintain flexibility at low temperatures sets it apart from other plasticizers that may become brittle under similar conditions.
Propiedades
Número CAS |
28473-19-0 |
|---|---|
Fórmula molecular |
C30H58O4 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
bis(8-methylnonyl) decanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-15-9-7-13-19-25-33-29(31)23-17-11-5-6-12-18-24-30(32)34-26-20-14-8-10-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |
Clave InChI |
OAXZVLMNNOOMGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


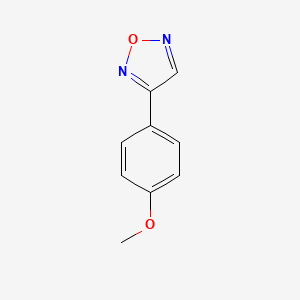

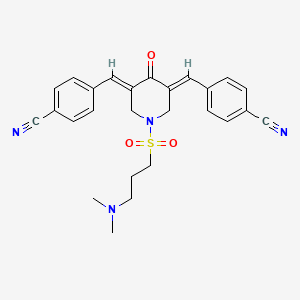

![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
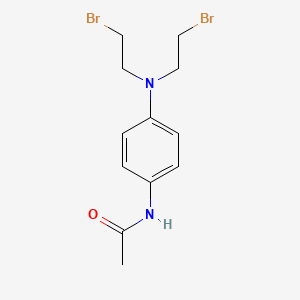
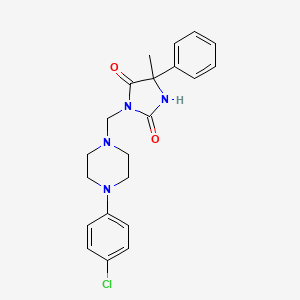
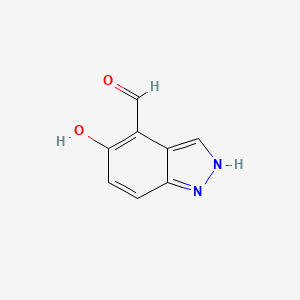
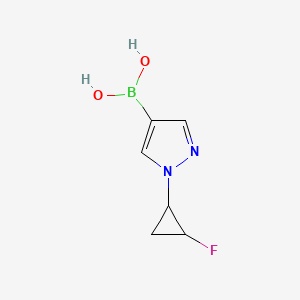
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
